![molecular formula C21H22ClN3O5S B2354458 1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 946300-26-1](/img/structure/B2354458.png)
1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is an organic molecule with several functional groups. It contains a chlorophenyl group, a sulfonyl group, a piperidine ring, and a 1,2,4-oxadiazole ring . The chlorophenyl group consists of a benzene ring with a chlorine atom attached, commonly found in various pharmaceuticals and agrochemicals. The sulfonyl group has a sulfur atom bonded to two oxygen atoms, often used as a bioisostere in drug discovery. The piperidine ring is a six-membered nitrogen-containing heterocyclic ring commonly found in various biologically active molecules. The 1,2,4-oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, known for its diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C20H17ClF3N3O3S and a molecular weight of 471.88. Other properties such as melting point, IR spectrum, and elemental composition have been reported for similar compounds .Scientific Research Applications
Antibacterial Activity
Research has demonstrated that certain derivatives of 1-[(4-Chlorophenyl)sulfonyl]piperidine, specifically those containing 1,3,4-oxadiazole heterocyclic cores, exhibit moderate antibacterial properties. These compounds, including variants like 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole, have shown effectiveness against various bacterial strains like Salmonella typhi, Escherichia coli, and Staphylococcus aureus. Notably, one compound with a 2-methylphenyl group exhibited significant growth-inhibitory properties against these bacteria (Iqbal et al., 2017).
Alzheimer’s Disease Treatment Potential
A series of N-substituted derivatives of 1,3,4-oxadiazole compounds, including those with 1-[(4-Chlorophenyl)sulfonyl]piperidine, were synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. These compounds were tested for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer's pathology (Rehman et al., 2018).
Anticancer Properties
Research on 1,3,4-oxadiazole hybrids appended with piperidine-4-carboxylic acid ethyl ester, a related compound to 1-[(4-Chlorophenyl)sulfonyl]piperidine, indicated potential as anticancer agents. These compounds were evaluated in vitro and showed promising results in inhibiting cancer cell lines, suggesting a possible avenue for developing new anticancer therapies (Rehman et al., 2018).
Molecular Structure Studies
A compound closely related to 1-[(4-Chlorophenyl)sulfonyl]piperidine, specifically [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, was synthesized and characterized through spectroscopic techniques and X-ray diffraction studies. This research contributes to understanding the molecular structure and potential applications of related compounds (Naveen et al., 2015).
properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S/c1-28-17-11-15(12-18(13-17)29-2)20-23-21(30-24-20)14-7-9-25(10-8-14)31(26,27)19-5-3-16(22)4-6-19/h3-6,11-14H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKBBOVPJODMKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

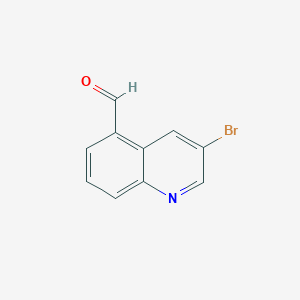
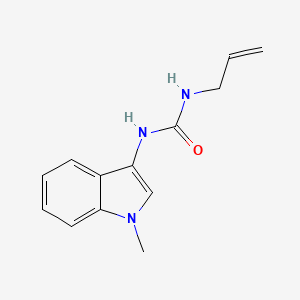
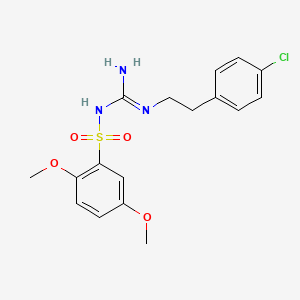

![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/no-structure.png)
![N-(1-cyanocyclohexyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2354383.png)
![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2354384.png)
![[5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride](/img/structure/B2354386.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2354391.png)
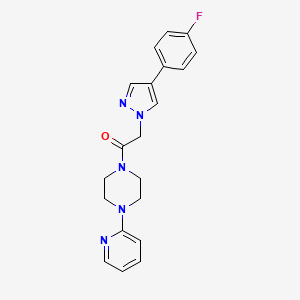
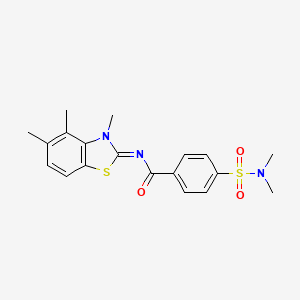
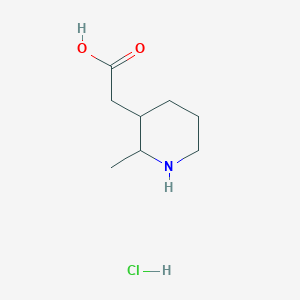
![10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine](/img/structure/B2354398.png)